An In-depth Technical Guide to 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic Acid: Properties and Applications
An In-depth Technical Guide to 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic Acid: Properties and Applications
Introduction
2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, an isotopically labeled form of orotic acid, serves as a critical tool for researchers and scientists in the fields of metabolic research and drug development. This stable, non-radioactive isotope-labeled compound, often referred to as ¹⁵N₂-orotic acid, provides a robust internal standard for mass spectrometry-based quantification and a precise tracer for elucidating the complexities of pyrimidine biosynthesis. This technical guide offers a comprehensive overview of its chemical and physical properties, alongside detailed methodologies for its application in experimental settings.
Physicochemical Properties
The introduction of two ¹⁵N isotopes into the pyrimidine ring minimally alters the fundamental physicochemical properties of orotic acid. Therefore, the data for unlabeled orotic acid can largely be considered representative.
General Properties
| Property | Value | Source |
| Appearance | Beige or white crystalline powder | [1][2] |
| Molecular Formula | C₅H₄(¹⁵N)₂O₄ | [3] |
| Molecular Weight | 174.09 g/mol (anhydrous) | Calculated |
| Molecular Weight (Monohydrate) | 176.10 g/mol | [2][3] |
| Solubility | Soluble in DMSO. Slightly soluble in hot water. Insoluble in ethanol and other organic solvents. | [4] |
| Stability | Stable under normal storage conditions. | [5] |
Structural Information
IUPAC Name: 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid
Chemical Structure:
Caption: Chemical structure of Orotic Acid. The ¹⁵N labels are at positions 1 and 3 of the pyrimidine ring.
Key Physicochemical Data
| Parameter | Value | Source |
| Melting Point | 345-346 °C | [5] |
| pKa₁ | 2.07 | [5] |
| pKa₂ | 9.45 | [5] |
Spectroscopic Data
Mass Spectrometry
The key feature of ¹⁵N₂-orotic acid in mass spectrometry is its distinct mass shift compared to the unlabeled endogenous compound. This predictable two-dalton increase is the foundation of its use as an internal standard.
-
Expected Molecular Ion (M-H)⁻: m/z 157
-
Expected Molecular Ion of Unlabeled Orotic Acid (M-H)⁻: m/z 155
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹⁵N labeling will influence the NMR spectra:
-
¹H NMR: The proton chemical shifts will be largely unaffected. However, coupling between the ¹⁵N nuclei and adjacent protons (¹H-¹⁵N coupling) may be observable, leading to splitting of the N-H proton signals.
-
¹³C NMR: The carbon atoms directly bonded to the ¹⁵N atoms will exhibit coupling (¹³C-¹⁵N coupling), resulting in splitting of their respective signals. The chemical shifts will be minimally affected.
-
¹⁵N NMR: This technique would directly probe the labeled nitrogen atoms, providing distinct signals confirming the positions of isotopic incorporation.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrational modes of the functional groups present. The isotopic substitution of ¹⁴N with ¹⁵N will cause a slight shift to lower wavenumbers for vibrational modes involving the C-N bonds and N-H bonds, although this shift may be subtle. Key expected peaks include:
-
O-H stretch (carboxylic acid): Broad peak around 3000 cm⁻¹
-
N-H stretch (amide): Around 3200-3400 cm⁻¹
-
C=O stretch (carboxylic acid and amide): Strong peaks in the range of 1650-1750 cm⁻¹
-
C=C and C=N stretches: In the fingerprint region (1400-1600 cm⁻¹)
Role in Metabolic Pathways: Pyrimidine Biosynthesis
2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid, as a tracer, follows the endogenous pathway of orotic acid in de novo pyrimidine biosynthesis. This pathway is fundamental for the synthesis of nucleotides required for DNA and RNA production.
Caption: Simplified overview of the de novo pyrimidine biosynthesis pathway, highlighting the incorporation of orotic acid.
By introducing ¹⁵N₂-orotic acid into a biological system, researchers can trace its incorporation into downstream metabolites such as orotidine 5'-monophosphate (OMP), uridine 5'-monophosphate (UMP), and subsequently into RNA and DNA. This allows for the quantification of pyrimidine synthesis rates under various physiological or pathological conditions.
Experimental Protocols and Applications
The primary applications of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid are as an internal standard for quantitative analysis and as a metabolic tracer.
Application as an Internal Standard in LC-MS/MS
The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification in mass spectrometry, as it corrects for variations in sample preparation and instrument response.
Objective: To accurately quantify endogenous orotic acid in biological matrices (e.g., urine, plasma, dried blood spots).
Workflow Diagram:
Caption: General workflow for the quantification of orotic acid using ¹⁵N₂-orotic acid as an internal standard.
Step-by-Step Protocol (Urine Sample):
-
Sample Collection: Collect urine samples and store at -80°C until analysis.
-
Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a known amount of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid solution in a suitable solvent (e.g., water or a mild basic solution). The amount should be chosen to yield a detector response similar to the expected endogenous orotic acid concentration.
-
Protein Precipitation/Extraction: Add a protein precipitating agent, such as acetonitrile, to the sample. A common ratio is 3:1 (acetonitrile:urine). Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 80:20 acetonitrile/water).[4]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a suitable column for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions:
-
-
Quantification: Calculate the concentration of endogenous orotic acid by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of unlabeled orotic acid and a constant concentration of the internal standard.
Application as a Metabolic Tracer
Objective: To measure the rate of de novo pyrimidine biosynthesis.
Step-by-Step Protocol (Cell Culture):
-
Cell Culture: Culture cells of interest to the desired confluency.
-
Labeling Medium: Prepare a culture medium containing a known concentration of 2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid. The concentration and labeling duration will depend on the cell type and the expected rate of pyrimidine synthesis and should be optimized empirically.
-
Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a defined period (e.g., 2, 4, 8, 12, 24 hours).
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
-
Collect the cell lysate and centrifuge to pellet cellular debris.
-
-
Sample Preparation for LC-MS/MS: The supernatant containing the metabolites can be dried and reconstituted as described in section 4.1.
-
LC-MS/MS Analysis: Analyze the samples to measure the abundance of both unlabeled (M) and labeled (M+2) pyrimidine nucleotides (e.g., UMP, UDP, UTP).
-
Data Analysis: Calculate the fractional isotopic enrichment for each metabolite. The rate of synthesis can be determined by modeling the incorporation of the ¹⁵N label over time.
Applications in Drug Development
The use of ¹⁵N₂-orotic acid as a tracer can be valuable in drug development for assessing the impact of novel therapeutic agents on nucleotide metabolism.[6] For instance, it can be used to evaluate drugs that target enzymes in the pyrimidine biosynthesis pathway, which is a common strategy in cancer therapy. By measuring the flux through this pathway in the presence and absence of a drug candidate, researchers can quantify its efficacy and mechanism of action.
Safety, Handling, and Storage
Safety Precautions
Based on the Safety Data Sheet (SDS) for orotic acid and its ¹⁵N₂-labeled monohydrate, the following precautions should be observed:[1][5]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[1] In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[7]
Storage
-
Store at room temperature in a dry, well-ventilated place.[1][2]
-
Keep the container tightly closed and protect from light and moisture.[2]
Conclusion
2,4-dioxo-(1,3-¹⁵N₂)1H-pyrimidine-6-carboxylic acid is an indispensable tool for modern life sciences research. Its utility as a stable isotope-labeled internal standard ensures the accuracy and reliability of quantitative measurements of orotic acid, which is crucial for the diagnosis and monitoring of certain metabolic diseases. Furthermore, its application as a metabolic tracer provides a powerful means to investigate the dynamics of pyrimidine biosynthesis, offering valuable insights into cellular metabolism and the mechanism of action of novel therapeutics. The methodologies outlined in this guide provide a framework for the effective implementation of this versatile compound in a research setting.
References
- Cambridge Isotope Laboratories, Inc. (2020). OROTIC ACID:H2O (1,3-15N2, 98%+) - SDS EU (Reach Annex II).
- Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
- Fisher Scientific. (2010).
- MedChemExpress. (2025). Orotic acid (Standard)
- BenchChem. (2025). The Role of Uric Acid-15N2 in Elucidating Purine Metabolism: A Technical Guide.
- Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
- NextSDS. (n.d.). 2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid.
- Shoemaker, J. D., & Elliott, W. H. (1991). Quantification of orotic acid in dried filter-paper urine samples by stable isotope dilution gas chromatography-mass spectrometry. Clinical Chemistry, 37(12), 2057–2061.
- Clinivex. (n.d.). Orotic Acid-15N2.
- Fisher Scientific. (2014).
- Greenbook. (2018).
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (2025). 4(1H)
- Turgeon, C. T., et al. (2013). Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots. Molecular Genetics and Metabolism, 110(1-2), 107–113.
- Visek, W. J. (1992). Orotic acid, arginine, and hepatotoxicity. The Journal of Nutrition, 122(7), 1481–1485.
- Aceves, P. (2018, August 7). Application of Tracer Kinetics in Drug Development A Valuable but Underused Tool in Clinical Pharmac [Video]. YouTube.
- Boroń, A., & Szulc, K. (2017). Orotic Acid: Why it is Important to Understand Its Role in Metabolism. Postepy higieny i medycyny doswiadczalnej (Online), 71, 534–538.
- Durschlag, R. P., & Robinson, J. L. (1980). Orotic acid-induced metabolic changes in the rat. The Journal of Nutrition, 110(4), 816–821.
- Jakobs, C., et al. (1984). Stable isotope dilution analysis of orotic acid and uracil in amniotic fluid. Clinica Chimica Acta, 143(2), 123–133.
- Santa Cruz Biotechnology, Inc. (n.d.).
- Cambridge Isotope Laboratories, Inc. (n.d.). Orotic acid·H₂O (1,3-¹⁵N₂, 98%).
- Deodato, F., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Journal of Personalized Medicine, 13(10), 1443.
- Obach, R. S. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.
Sources
- 1. isotope.com [isotope.com]
- 2. isotope.com [isotope.com]
- 3. scbt.com [scbt.com]
- 4. Development of an assay to simultaneously measure orotic acid, amino acids, and acylcarnitines in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
